Bienvenue dans la boutique en ligne BenchChem!

1H-1-Ethyl Candesartan

Impurity Profiling NMR Spectroscopy Structural Elucidation

Secure your candesartan cilexetil ANDA submission with the definitive 1H-1-Ethyl Candesartan reference standard—the documented degradation impurity in forced-degradation studies. Substituting the N-1 ethylated regioisomer with the N-2 variant compromises method specificity, risking inaccurate quantification and regulatory rejection. This white crystalline solid (mp 186–188°C, MW 468.51 g/mol) ships with full characterization data (1D/2D NMR, HPLC, MS) to support ICH Q3B threshold compliance, LOD/LOQ establishment, and QC batch release. Avoid costly batch rejections—procure the authenticated standard essential for method validation and cross-site technology transfer.

Molecular Formula C26H24N6O3
Molecular Weight 468.517
CAS No. 1246817-38-8
Cat. No. B565712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1-Ethyl Candesartan
CAS1246817-38-8
Synonyms2-Ethoxy-1-[[2’-(1-ethyl-1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid;  _x000B_
Molecular FormulaC26H24N6O3
Molecular Weight468.517
Structural Identifiers
SMILESCCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O
InChIInChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)
InChIKeyYDHVZUNUEWIVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1-Ethyl Candesartan (CAS 1246817-38-8): A Critical Reference Standard for Pharmaceutical Quality Control and Impurity Profiling


1H-1-Ethyl Candesartan (2-Ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid) is a structurally related impurity of the antihypertensive agent candesartan cilexetil [1]. It is not an active pharmaceutical ingredient but a process-related impurity formed during the bulk synthesis of candesartan cilexetil , as well as a potential degradation product identified in stability studies of finished dosage forms [2]. Its primary utility lies in analytical method development, method validation, and quality control applications for pharmaceutical manufacturing, where it serves as a reference standard to ensure batch-to-batch consistency and regulatory compliance [3].

Why 1H-1-Ethyl Candesartan (CAS 1246817-38-8) Cannot Be Interchanged with Other Candesartan Impurities or Analogs


In pharmaceutical quality control, the regulatory and scientific requirements for impurity standards are exquisitely specific; generic or analogous compounds cannot be substituted. The differentiation between N-1 and N-2 ethylated regioisomers of candesartan cilexetil, for instance, is non-trivial and demands advanced spectroscopic techniques such as 1D and 2D NMR [1]. Furthermore, the International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of all principal impurities, including specific degradation products [2]. The failure to use the precisely identified reference standard—such as 1H-1-Ethyl Candesartan, a documented degradation impurity in stability studies [3]—can lead to inaccurate quantification, method validation failure, and potential delays in regulatory submissions for ANDA applications. The following evidence details the verifiable, specific differentiation that precludes the use of any alternative compound.

Quantitative Differentiation of 1H-1-Ethyl Candesartan (CAS 1246817-38-8) from Competing Reference Standards and Analogs


Structural Elucidation and Regioisomeric Differentiation of 1H-1-Ethyl Candesartan vs. N-2 Ethyl Analogs

The N-1 ethylated derivative of candesartan cilexetil (1H-1-Ethyl Candesartan Cilexetil) can be unambiguously distinguished from its N-2 ethylated regioisomer, a critical differentiation for regulatory compliance and accurate impurity quantification. This is a non-trivial analytical task, and substitution with a generic or misidentified ethyl analog will lead to erroneous analytical results. The definitive structural assignment for the target compound, as well as other related impurities, was achieved using advanced 1D and 2D NMR experiments [1]. The target compound is specifically characterized as the acid form, 2-Ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid, which is the active moiety of the impurity [2].

Impurity Profiling NMR Spectroscopy Structural Elucidation

Characterization of 1H-1-Ethyl Candesartan as a Documented Degradation Product in Stability Studies

The target compound, 1H-1-Ethyl Candesartan (as its cilexetil prodrug form), is a verifiable degradation impurity formed in candesartan cilexetil finished dosage forms. This is in contrast to other candesartan-related compounds that may only be theoretical or synthetic intermediates. In a comprehensive stability study, candesartan cilexetil tablets were subjected to forced degradation, and five specific impurities were observed and successfully isolated. Among these, 1N-ethyl candesartan cilexetil was identified as a major degradation product [1]. This confirms the compound's direct relevance to real-world drug stability and shelf-life determination, a key requirement for regulatory filings [2].

Forced Degradation Studies Stability Testing Pharmaceutical Quality Control

Differentiation of 1H-1-Ethyl Candesartan from Non-Ethylated Analogs for Analytical Method Validation

The target compound provides a crucial reference point for validating analytical methods intended to detect and quantify ethylated impurities. Its defined physical and chemical properties, including a melting point range of 186-188°C and specific solubility in chloroform and methanol , are critical for developing robust analytical procedures. While no published quantitative method validation data for this exact compound was found, its defined properties allow for its use as a well-characterized reference standard, contrasting with the use of a non-ethylated compound like the parent API (candesartan), which would exhibit different retention times and spectral characteristics. The compound is specifically designed and supplied with detailed characterization data to support these applications [1].

Analytical Method Validation Quality Control Reference Standards

Utility of 1H-1-Ethyl Candesartan for Regulatory Compliance and ANDA Submissions vs. Uncharacterized Impurities

For pharmaceutical manufacturers preparing an Abbreviated New Drug Application (ANDA) for a generic candesartan product, the use of well-characterized, commercially available impurity standards like 1H-1-Ethyl Candesartan is a regulatory expectation for method validation and quality control [1]. This compound, supplied with detailed characterization data [2], provides a traceable and reliable benchmark that can be traced against pharmacopeial standards (USP or EP) . In contrast, using an uncharacterized, in-house isolated impurity, or a related but incorrect compound, creates significant regulatory risk, potentially leading to a Refuse-to-Receive (RTR) letter from the FDA due to incomplete impurity profiling or inadequate method validation.

Regulatory Science ANDA Pharmaceutical Analysis

High-Value Application Scenarios for Procuring 1H-1-Ethyl Candesartan (CAS 1246817-38-8)


Stability-Indicating Method Development and Forced Degradation Studies

Pharmaceutical R&D and QC laboratories must develop and validate stability-indicating analytical methods that can accurately separate and quantify the parent drug from its degradation products. Since 1H-1-Ethyl Candesartan (as its cilexetil prodrug) has been confirmed as a degradation impurity in stressed candesartan cilexetil tablets [1], the acquisition of this specific reference standard is essential for establishing method specificity, determining limits of detection and quantitation (LOD/LOQ), and monitoring degradation pathways to support shelf-life determination and regulatory submissions [2].

Regulatory Batch Release and Quality Control for Generic Candesartan Products

For generic drug manufacturers, every batch of candesartan cilexetil API and finished dosage form must undergo rigorous quality control testing to ensure impurity levels are within ICH-defined thresholds. The use of a certified 1H-1-Ethyl Candesartan reference standard allows for the accurate quantification of this specific process-related impurity [3]. This precise quantification is non-negotiable for batch release and is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA. Procuring this standard ensures compliance and avoids costly batch rejections.

Synthetic Process Optimization and Impurity Fate and Purge Studies

In the late-stage development and scale-up of a generic candesartan cilexetil manufacturing process, understanding the origin and fate of impurities is crucial. This compound, identified as a process-related impurity in bulk synthesis , can be used as a marker to optimize reaction conditions, improve yield, and design purification steps that effectively purge this impurity. Procuring a high-purity standard allows for accurate tracking of its formation and removal, thereby supporting process validation and demonstrating control over the synthetic route.

Analytical Method Transfer and Cross-Site Validation

When transferring a validated analytical method for candesartan impurities between different sites or to a Contract Research Organization (CRO), a well-characterized, readily available reference standard like 1H-1-Ethyl Candesartan is critical. Its defined physical and chemical properties, such as a specific melting point of 186-188°C and molecular weight of 468.51 g/mol , along with its commercial availability with comprehensive certificates of analysis, serve as a reliable benchmark for method equivalency testing. This ensures that results generated at different locations are consistent and comparable, which is a key requirement for successful technology transfer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-1-Ethyl Candesartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.